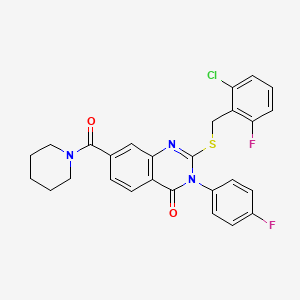

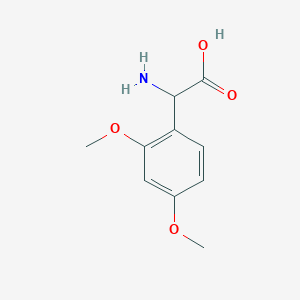

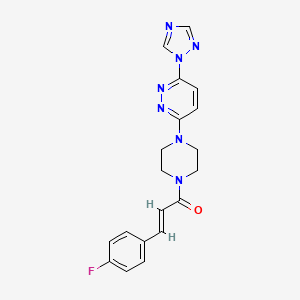

6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” include various steps . These steps involve the formation of the 1,2,4-triazole ring and the subsequent addition of various functional groups .科学的研究の応用

Multicomponent Reactions (MCRs)

This compound is utilized in MCRs, which are one-step convergent strategies that combine multiple starting materials to afford a single product. MCRs are high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles . The compound’s derivatives are essential for generating biologically active structures, making it a valuable precursor in pharmaceutical chemistry.

Carbonic Anhydrase-II Inhibition

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme . This is significant in the treatment of conditions like glaucoma, epilepsy, and altitude sickness, where inhibition of this enzyme has therapeutic effects.

Antimicrobial and Anticancer Activities

Indole derivatives, which can be synthesized from this compound, have shown a broad range of biological activities. These include antimicrobial and anticancer properties, making them potential candidates for drug development and therapeutic applications .

Acetylcholinesterase (AChE) Inhibition

The compound has been involved in the synthesis of derivatives that act as AChE inhibitors. This is particularly relevant in the treatment of Alzheimer’s disease, where AChE inhibitors can help increase levels of acetylcholine in the brain .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic derivatives. These compounds are significant in the development of new materials and pharmaceuticals due to their diverse functional groups and chemical properties .

Potential Carbonic Anhydrase-II Inhibitors

Novel 1H-1,2,3-triazole analogs derived from this compound have been synthesized and show moderate inhibition potential against carbonic anhydrase-II, suggesting a new series of inhibitors that could be further explored for therapeutic use .

Pharmaceutical Intermediates

The compound is used in the preparation of pharmaceutical intermediates, which are crucial steps in the synthesis of active pharmaceutical ingredients (APIs). These intermediates can lead to the development of drugs with various therapeutic applications .

Cytokines Modulators

It is used in the preparation of pyridazines, which are heterodimeric cytokines modulators. These modulators can be used in the treatment of diseases by regulating immune responses .

Safety and Hazards

将来の方向性

The future directions in the research of “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

作用機序

Target of Action

The primary targets of the compound “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to interact with a variety of biological targets . .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. 1,2,4-triazole derivatives have been found to impact a wide range of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s predicted boiling point is 437.6±55.0 °C , and it has a predicted density of 1.29±0.1 g/cm3 . It is slightly soluble in DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but specific studies are needed to confirm this.

Result of Action

1,2,4-triazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

特性

IUPAC Name |

6-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-10(2)12(9-19-7-6-16-18-19)17-14(20)11-4-5-13(21-3)15-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCOWRCLYCVLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)

![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)